Adamantanylidene
Description
Adamantanylidene is a highly reactive singlet carbene characterized by its adamantane backbone, which imparts unique stereoelectronic stabilization . This carbene is generated via photolytic or thermal decomposition of precursors such as diazirines, as demonstrated in studies involving zeolite environments . Its rigid polycyclic structure enforces geometric constraints that favor intramolecular reactions, notably 1,3 C-H insertions, leading to strained products like 2,4-dehydroadamantane (4) and functionalized derivatives such as 2-adamantanol (6) . Key research by Moss et al. (2014) quantified its nucleophilicity using Hammett parameters, revealing distinct electronic behavior compared to simpler carbenes .
Properties
CAS No. |
67279-20-3 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
InChI |
InChI=1S/C10H14/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-5H2 |
InChI Key |
DCBMHXCACVDWJZ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)[C]3 |
Canonical SMILES |
C1C2CC3CC1CC(C2)[C]3 |
Synonyms |
adamantylidene |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Tricyclo[2.1.0.0²,⁵]pent-3-ylidene
This nonclassical carbene exhibits dynamic "bridge-flapping" due to its strained tricyclic structure, contrasting sharply with Adamantanylidene’s rigid adamantane framework . While both are stabilized stereoelectronically, the tricyclo derivative’s flexibility results in distinct reaction pathways, such as rapid isomerization, whereas this compound’s rigidity directs selective C-H insertions .
Foiled Carbenes (e.g., Methylene Derivatives)
Foiled carbenes, such as those studied by Mieusset and Brinker (2006), derive stabilization from adjacent π-systems (e.g., allyl or aryl groups) . In contrast, this compound lacks π-conjugation but achieves stability through hyperconjugative interactions within its adamantane skeleton . This difference manifests in reactivity: foiled carbenes undergo cycloadditions or dimerizations, while this compound favors intramolecular insertions or acid-catalyzed trapping (e.g., forming adamantanol in zeolites) .
Singlet Methylene (CH₂)
Singlet methylene, a prototype carbene, is notoriously short-lived due to minimal stabilization . This compound’s adamantane backbone significantly extends its lifetime, enabling isolation and characterization under controlled conditions. Gleiter and Hoffmann (1968) highlighted that steric and electronic shielding in this compound mitigates dimerization, a common fate for simple singlet carbenes .
Key Research Findings and Data
Reactivity in Different Environments
This compound’s product distribution varies markedly between zeolites and solution phases (Table 1) :
| Environment | Major Products | Minor Products |
|---|---|---|
| Zeolites | 2,4-Dehydroadamantane (4), 2-Adamantanol (6) | Adamantanone (5), Adamantane |
| Solution | Not explicitly reported; likely dimerization or alternative insertions | - |
Stabilization Mechanisms (Table 2)
| Carbene | Structure | Stabilization Mechanism | Key Reaction |
|---|---|---|---|
| This compound | Adamantane backbone | Stereoelectronic/hyperconjugation | Intramolecular C-H insertion |
| Tricyclo[2.1.0.0²,⁵]pent-3-ylidene | Strained tricyclic system | Bridge-flapping dynamics | Isomerization |
| Foiled Carbenes | Adjacent π-systems | π-Conjugation | Cycloadditions |
| Singlet Methylene (CH₂) | Linear, no substituents | None (inherently unstable) | Dimerization |
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